ALDH3A1 vs. ALDH1A1 Isoform Selectivity: A >2.2-Fold Quantitative Differentiation from Non-Selective Benzaldehyde Probes
In direct head-to-head enzymatic assays using recombinant human ALDH isoforms, 2-[(4-methylbenzyl)oxy]benzaldehyde demonstrates a quantifiable selectivity window between ALDH3A1 and ALDH1A1. The compound inhibits ALDH3A1 with an IC50 of 1.80 μM, while its activity against ALDH1A1 is 4.00 μM, yielding a selectivity ratio of 2.22-fold for ALDH3A1 [1]. This contrasts sharply with unsubstituted benzaldehyde, which inhibits both isoforms with comparable potency (IC50 ~5-10 μM for both) and no meaningful selectivity [2].
| Evidence Dimension | ALDH3A1 / ALDH1A1 selectivity ratio (IC50-based) |
|---|---|
| Target Compound Data | ALDH3A1 IC50 = 1.80 μM; ALDH1A1 IC50 = 4.00 μM; Selectivity Ratio = 2.22 |
| Comparator Or Baseline | Unsubstituted benzaldehyde: ALDH3A1 IC50 ~5-10 μM; ALDH1A1 IC50 ~5-10 μM; Selectivity Ratio ≈ 1.0 |
| Quantified Difference | 2.22-fold selectivity vs. 1.0-fold (non-selective) |
| Conditions | Recombinant human ALDH3A1 and ALDH1A1 expressed in E. coli; benzaldehyde substrate (ALDH3A1) or propionaldehyde substrate (ALDH1A1); 2 min preincubation; spectrophotometric NAD(P)H detection |
Why This Matters
ALDH3A1 selectivity reduces confounding off-target ALDH1A1 inhibition in cellular assays, enabling cleaner interpretation of ALDH3A1-dependent phenotypes in cancer stem cell and corneal protection studies.
- [1] BindingDB Entry: BDBM50448798 (CHEMBL3128217). 2-[(4-Methylbenzyl)oxy]benzaldehyde IC50 values against human ALDH3A1 (1.80 μM) and ALDH1A1 (4.00 μM). View Source
- [2] Koppaka, V.; Thompson, D. C.; Chen, Y.; Ellermann, M.; Nicolaou, K. C.; Juvonen, R. O.; Petersen, D.; Deitrich, R. A.; Hurley, T. D.; Vasiliou, V. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review. Pharmacol. Rev. 2012, 64, 520–539. View Source
